molecular formula C17H19N3O2S B2587154 N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-43-2

N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2587154
CAS No.: 497072-43-2
M. Wt: 329.42
InChI Key: HFYXXCYYBBRUTM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative featuring a carboxamide group at the 6-position and a 4-butylphenyl substituent at the N-atom. The 4-butylphenyl group confers distinct physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence bioavailability and target engagement compared to analogs with smaller substituents .

Properties

IUPAC Name

N-(4-butylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-3-4-12-5-7-13(8-6-12)19-15(21)14-11-18-17-20(16(14)22)9-10-23-17/h5-8,11H,2-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYXXCYYBBRUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for various scientific applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving thiazole derivatives.

    Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biological pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacokinetic Implications

The substituent on the N-phenyl group significantly impacts pharmacokinetic and structural properties. Key analogs and their differences are summarized below:

Table 1: Comparative Analysis of Thiazolopyrimidine Derivatives
Compound Name Substituent Key Properties Biological Implications
Target Compound 4-butylphenyl High lipophilicity (logP ~3.5), bulky substituent Improved membrane permeability; potential metabolic stability
N-(4-bromophenyl) analog 4-bromophenyl Moderate lipophilicity (logP ~2.8), electron-withdrawing Br Halogen bonding potential; possible cytotoxicity
N-(4-chlorophenyl) analog 4-chlorophenyl Similar to Br analog but smaller size (Cl) Enhanced solubility; reduced steric hindrance
N-(p-tolyl) analog (Compound 21) p-tolyl (4-methylphenyl) Moderate lipophilicity (logP ~2.2), electron-donating methyl Balanced solubility and absorption
Ethyl carboxylate derivative Ethyl + trimethoxybenzyl Crystalline, hydrogen-bonding via carboxylate High thermal stability; formulation advantages
Key Observations:
  • Steric Effects : The butyl chain introduces steric bulk, which may hinder binding to shallow enzymatic pockets compared to smaller substituents like Cl or Br .
  • Electronic Effects : Electron-withdrawing halogens (Br, Cl) may enhance electrophilic interactions, whereas the electron-donating butyl group could stabilize charge-transfer interactions.

Structural and Crystallographic Insights

Crystal structure analyses (e.g., ) reveal that thiazolopyrimidine derivatives adopt puckered conformations in the pyrimidine ring, with dihedral angles between the thiazole and aryl rings varying by substituent. For example:

  • The ethyl carboxylate derivative forms a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, stabilized by C–H···O hydrogen bonds .

Hydrogen bonding patterns, critical for crystal packing and solubility, differ between carboxamides (target compound) and carboxylates (). The carboxamide group engages in stronger N–H···O/N hydrogen bonds, while carboxylates rely on weaker C–H···O interactions .

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